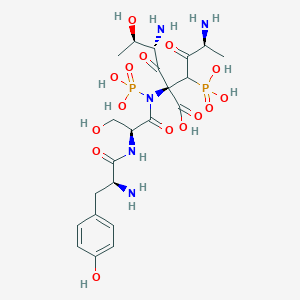
1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-cis)-, commonly known as Lamivudine, is a nucleoside reverse transcriptase inhibitor (NRTI) used for the treatment of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections. It was first approved by the US Food and Drug Administration (FDA) in 1995 and has since become an important component of combination antiretroviral therapy (cART).
Mecanismo De Acción
Lamivudine is a nucleoside analogue that is phosphorylated by cellular enzymes to its active triphosphate form. This form competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA chain, resulting in chain termination and inhibition of viral replication.
Biochemical and Physiological Effects:
Lamivudine has been shown to have a good safety profile, with few adverse effects reported. The most common side effects include headache, nausea, and diarrhea. Lamivudine has also been associated with the development of drug resistance, which can limit its effectiveness in long-term treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lamivudine is widely available and relatively easy to synthesize, making it a useful tool for laboratory experiments. Its mechanism of action is well understood, and it has been extensively studied in both in vitro and in vivo models. However, its specificity for reverse transcriptase can limit its usefulness in experiments that require inhibition of other enzymes.
Direcciones Futuras
There are several areas of future research for Lamivudine. One potential direction is the development of new analogues with improved antiviral activity and reduced toxicity. Another area of interest is the use of Lamivudine in combination with other antiviral drugs to improve treatment outcomes. Additionally, there is ongoing research into the use of Lamivudine for the prevention of mother-to-child transmission of HIV and the treatment of other viral infections, such as Epstein-Barr virus and herpes simplex virus.
Métodos De Síntesis
The synthesis of Lamivudine involves the condensation of 2,3,5-tri-O-acetyl-D-ribose with 2-amino-6-chloropurine in the presence of trifluoroacetic acid to form 2,3,5-tri-O-acetyl-1-(2-amino-6-chloropurin-9-yl)-beta-D-ribofuranose. This intermediate is then treated with thionyl chloride to form the corresponding 2,3,5-tri-O-acetyl-1-(2-chloro-6-(chloromethyl)pyrimidin-4-yl)-beta-D-ribofuranose, which is then reacted with 1,3-oxathiolane-2-methanol in the presence of a base to yield Lamivudine.
Aplicaciones Científicas De Investigación
Lamivudine has been extensively studied for its antiviral activity against HIV and HBV. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of these viruses. Lamivudine has been shown to reduce viral load, increase CD4 cell counts, and delay disease progression in HIV-infected individuals. In addition, Lamivudine has been found to be effective in the treatment of chronic hepatitis B, reducing viral replication and improving liver function.
Propiedades
Número CAS |
149819-73-8 |
|---|---|
Nombre del producto |
1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-cis)- |
Fórmula molecular |
C9H10ClN5O2S |
Peso molecular |
287.73 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(2-amino-6-chloropurin-9-yl)-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C9H10ClN5O2S/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-18-5(1-16)17-4/h3-5,16H,1-2H2,(H2,11,13,14)/t4-,5+/m1/s1 |
Clave InChI |
ZQYFBYPPSPKXNN-UHNVWZDZSA-N |
SMILES isomérico |
C1[C@@H](O[C@@H](S1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
SMILES |
C1C(OC(S1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
SMILES canónico |
C1C(OC(S1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
Sinónimos |
2-ACHMO-purine 2-amino-6-chloro-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)purine 2-amino-6-chloro-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)purine, (2S-trans)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)
![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)
